molecular formula C13H11N3O3 B11674322 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide

Katalognummer: B11674322
Molekulargewicht: 257.24 g/mol
InChI-Schlüssel: VAYBQAFIXQUNOU-VIZOYTHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound derived from the condensation of 3,4-dihydroxybenzaldehyde and pyridine-3-carbohydrazide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and pyridine-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its antioxidant and antimicrobial properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to chelate metal ions, which can enhance its biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and coordination interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both hydroxyl groups on the phenyl ring, which can enhance its antioxidant properties. Additionally, the pyridine ring can participate in various chemical reactions, making it a versatile compound for further functionalization .

Eigenschaften

Molekularformel

C13H11N3O3

Molekulargewicht

257.24 g/mol

IUPAC-Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H11N3O3/c17-11-4-3-9(6-12(11)18)7-15-16-13(19)10-2-1-5-14-8-10/h1-8,17-18H,(H,16,19)/b15-7+

InChI-Schlüssel

VAYBQAFIXQUNOU-VIZOYTHASA-N

Isomerische SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O

Kanonische SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.